molecular formula C21H21NO4 B5377802 prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Cat. No.: B5377802
M. Wt: 351.4 g/mol
InChI Key: FYKOMWNMJKXHQO-RGEXLXHISA-N
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Description

Prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction conditions may include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (Z)-3-(4-hydroxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
  • Prop-2-enyl (Z)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Uniqueness

Prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

Properties

IUPAC Name

prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-13-26-21(24)19(14-16-7-11-18(25-3)12-8-16)22-20(23)17-9-5-15(2)6-10-17/h4-12,14H,1,13H2,2-3H3,(H,22,23)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOMWNMJKXHQO-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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